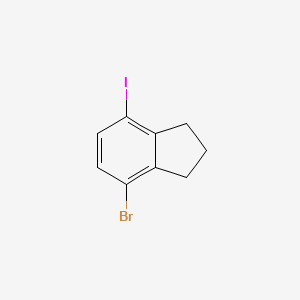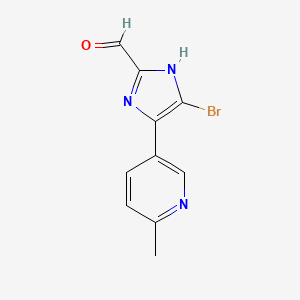
5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further stabilized by a pinacol ester. The tetrahydro-2H-pyran-4-yl group adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Pinacol Ester Formation: The boronic acid is then converted to its pinacol ester form by reacting with pinacol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Hydrogen peroxide, sodium perborate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Hydrolysis: Free boronic acid.
科学研究应用
5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a drug candidate or as a precursor in drug synthesis.
Material Science: It is used in the development of new materials with unique properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Pyridine-4-boronic acid pinacol ester: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyridine ring.
Piperidine-4-boronic acid pinacol ester: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts additional steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs.
属性
分子式 |
C16H24BNO3 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC 名称 |
5-(oxan-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)14-6-5-13(11-18-14)12-7-9-19-10-8-12/h5-6,11-12H,7-10H2,1-4H3 |
InChI 键 |
POEKOXSFNQVCGL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



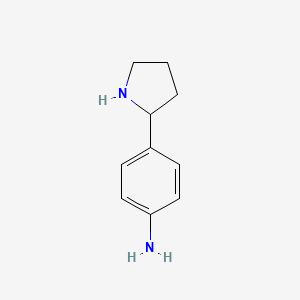
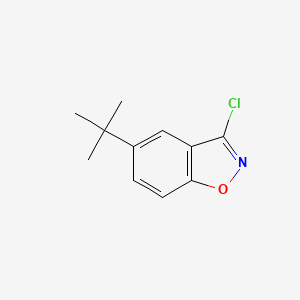
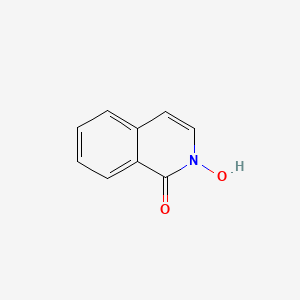
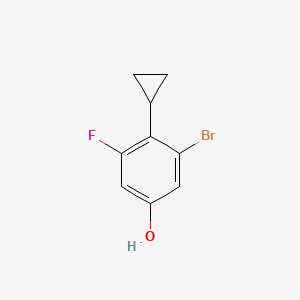
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
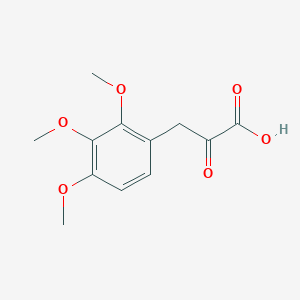
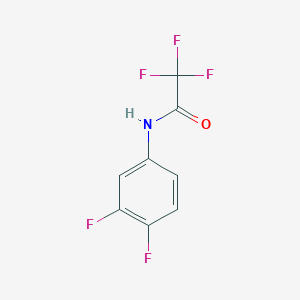
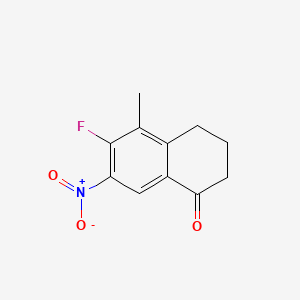
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
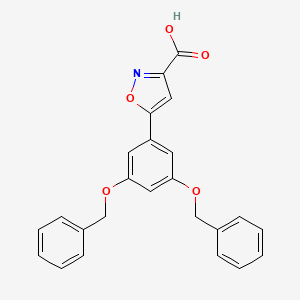
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
